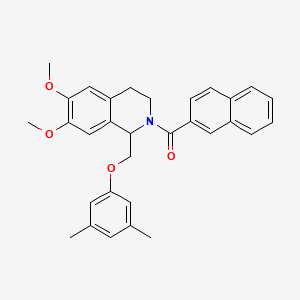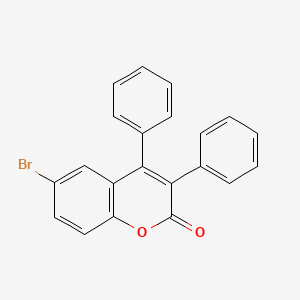
6-Bromo-3,4-diphenylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of 6-Bromo-3,4-diphenylcoumarin, there are studies on the synthesis of related compounds. For instance, 3-(bromoacetyl)coumarins have been synthesized as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis
Again, while specific reactions involving 6-Bromo-3,4-diphenylcoumarin are not mentioned, 3-(bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Wissenschaftliche Forschungsanwendungen
-
Field : Synthetic Organic Chemistry
- Application : Bromoacetyl coumarin derivatives are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods : This involves the use of synthetic routes to create these derivatives .
- Results : These compounds have been used to create a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
- Application : 6-bromo-2H-chromen-2-one is used for the synthesis of new heterocycles as potential antiproliferative agents .
- Methods : This involves the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles .
- Results : Some of these compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
-
- Application : Bromoacetyl coumarin derivatives are used in the development of fluorescent sensors .
- Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
- Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .
-
- Application : Bromoacetyl coumarin derivatives are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
- Methods : This involves the synthesis of various bioactive heterocyclic scaffolds using these compounds .
- Results : These compounds have shown promise as inhibitors of type 2 diabetes mellitus .
-
Field : Synthetic Organic Chemistry
- Application : Suzuki–Miyaura cross-coupling of 6-bromo-4-trifluoromethylsulfonyloxycoumarin with arylboronic acid forms 4-aryl-6-bromocoumarins .
- Methods : This involves the use of the Suzuki–Miyaura cross-coupling reaction .
- Results : 4,6-Diaryl-substituted coumarins were obtained in 60–88% yields .
-
- Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
- Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
- Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .
Eigenschaften
IUPAC Name |
6-bromo-3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBGZQCJLDDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-diphenylcoumarin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


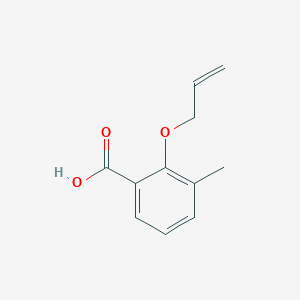
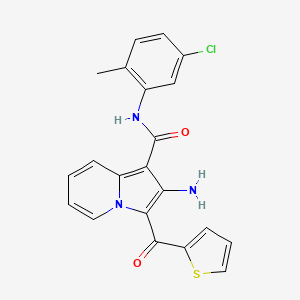
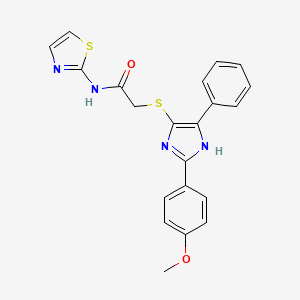
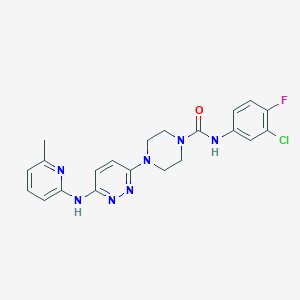
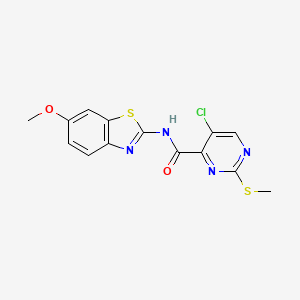
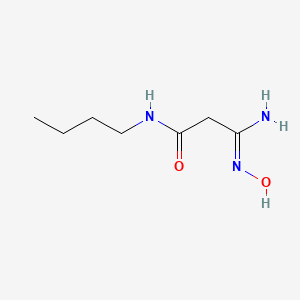
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
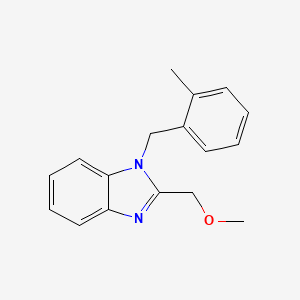
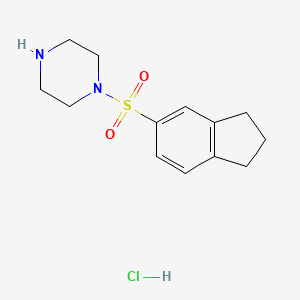
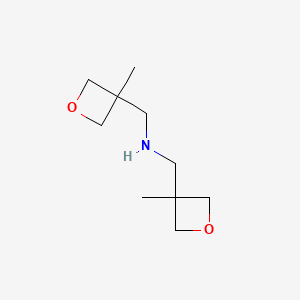
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
